molecular formula C9H20BNO2S2 B296044 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine

2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine

Cat. No. B296044
M. Wt: 249.2 g/mol
InChI Key: KHTYDIWVWNKLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound is a boronic acid derivative that has been synthesized using a specific method, and it has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target enzymes such as proteasomes and kinases, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine have been extensively studied. This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells, leading to the inhibition of their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine in lab experiments is its specificity towards cancer cells. This compound has been shown to target specific enzymes and proteins that are involved in the growth and proliferation of cancer cells, making it a potent tool in cancer research. However, one of the limitations of using this compound is its toxicity towards normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine. One of the most significant directions is to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient purification techniques.

Synthesis Methods

The synthesis method of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the reaction of 2-oxoethylamine with diethylboronate and methylthiomethyl mercaptan. This reaction produces the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.

properties

Molecular Formula

C9H20BNO2S2

Molecular Weight

249.2 g/mol

IUPAC Name

diethylboranyl 2-amino-3-(methylsulfanylmethylsulfanyl)propanoate

InChI

InChI=1S/C9H20BNO2S2/c1-4-10(5-2)13-9(12)8(11)6-15-7-14-3/h8H,4-7,11H2,1-3H3

InChI Key

KHTYDIWVWNKLKJ-UHFFFAOYSA-N

SMILES

B(CC)(CC)OC(=O)C(CSCSC)N

Canonical SMILES

B(CC)(CC)OC(=O)C(CSCSC)N

Origin of Product

United States

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